molecular formula C12H16N4O B2475401 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,2-dimethylpropanamide CAS No. 157944-76-8

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,2-dimethylpropanamide

Cat. No.: B2475401
CAS No.: 157944-76-8
M. Wt: 232.287
InChI Key: ZDFDUEBPNMZVOC-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,2-dimethylpropanamide is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,2-dimethylpropanamide typically involves the reaction of benzotriazole with a suitable alkylating agent. One common method involves the use of N-(1H-1,2,3-benzotriazol-1-ylmethyl)amine, which is reacted with 2,2-dimethylpropanoyl chloride under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, where the triazole ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzotriazole ring.

    Reduction: Reduced forms of the amide group.

    Substitution: Substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its stability and reactivity.

    Industry: Utilized in the production of polymers and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The benzotriazole moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their integrity and function. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,2,3-Benzotriazol-1-ylmethyl)acetamide
  • N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzamide
  • N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propionamide

Uniqueness

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of the 2,2-dimethylpropanamide group. This structural variation can influence its reactivity and stability, making it suitable for specific applications where other benzotriazole derivatives may not be as effective .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-12(2,3)11(17)13-8-16-10-7-5-4-6-9(10)14-15-16/h4-7H,8H2,1-3H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFDUEBPNMZVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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